molecular formula C16H13BrF3NOS B2543436 N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide CAS No. 338956-08-4

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2543436
CAS No.: 338956-08-4
M. Wt: 404.25
InChI Key: FWAVIUVUVTZVGW-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanylethyl chain, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Sulfanylethyl Chain Introduction: The bromophenyl intermediate is then reacted with an appropriate thiol compound to introduce the sulfanylethyl chain.

    Formation of the Benzamide Moiety: The final step involves the reaction of the sulfanylethyl intermediate with a trifluoromethyl-substituted benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
  • N-[2-(4-fluorophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
  • N-[2-(4-methylphenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.

Biological Activity

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H12BrF3NC_{14}H_{12}BrF_3N and has a molecular weight of approximately 344.13 g/mol. Its structural features include:

  • Bromophenyl group : Provides lipophilicity and potential for interaction with biological membranes.
  • Trifluoromethyl group : Enhances metabolic stability and may influence binding affinity to target enzymes.
  • Sulfanyl ethyl linkage : May play a role in the compound's reactivity and biological interactions.

Enzyme Inhibition

Recent studies have highlighted the potential of similar compounds to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide were shown to exhibit moderate inhibition against these enzymes, with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .

The presence of the bromophenyl and trifluoromethyl groups in this compound may enhance its inhibitory properties compared to other derivatives.

Table 1: Comparative Enzyme Inhibition Potency

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Rivastigmine38.4Not Applicable
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides27.04 - 106.7558.01 - 277.48

Note: TBD indicates that specific IC50 values for the compound need further investigation.

Case Studies

  • Study on Structural Analogs : Research involving analogs of this compound indicated that modifications in the alkyl chain length significantly affected AChE inhibition potency, suggesting that similar modifications could be explored for optimizing the activity of this compound .
  • Antimycobacterial Activity : Compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential for further exploration in treating resistant strains .

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NOS/c17-13-4-6-14(7-5-13)23-9-8-21-15(22)11-2-1-3-12(10-11)16(18,19)20/h1-7,10H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVIUVUVTZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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